molecular formula C12H19NO2 B12542686 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- CAS No. 662144-55-0

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-

Cat. No.: B12542686
CAS No.: 662144-55-0
M. Wt: 209.28 g/mol
InChI Key: FWQIANWRQRKNAW-UHFFFAOYSA-N
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Description

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is an organic compound that belongs to the class of amines It is characterized by the presence of a butanamine group attached to a 4-methoxyphenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl chloride with butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Shares the 4-methoxyphenyl group but differs in the functional group attached to the benzene ring.

    4-Methoxyamphetamine: Contains a similar methoxyphenyl group but has a different amine structure.

    Benzeneethanamine, 4-methoxy-α-methyl-: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is unique due to its specific combination of a butanamine group and a 4-methoxyphenylmethoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

662144-55-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butan-1-amine

InChI

InChI=1S/C12H19NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,8-10,13H2,1H3

InChI Key

FWQIANWRQRKNAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCCN

Origin of Product

United States

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